2-(2-methylphenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide
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Overview
Description
2-(2-methylphenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a tetrahydropyran ring, a pyrazole ring, and an o-tolyloxy group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves a multi-step process:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 4-hydroxybutanal.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed via the condensation of hydrazine with a 1,3-diketone.
Coupling of the Tetrahydropyran and Pyrazole Rings: The tetrahydropyran ring is then coupled with the pyrazole ring using a suitable linker, such as a methylene group, under basic conditions.
Introduction of the o-Tolyloxy Group: The o-tolyloxy group is introduced through an etherification reaction between o-cresol and a suitable acylating agent.
Final Coupling: The final step involves coupling the intermediate products to form this compound under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide and o-tolyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or ethers.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-methylphenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(p-tolyloxy)acetamide: Similar structure with a para-tolyloxy group instead of an ortho-tolyloxy group.
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(m-tolyloxy)acetamide: Similar structure with a meta-tolyloxy group instead of an ortho-tolyloxy group.
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(phenoxy)acetamide: Similar structure with a phenoxy group instead of an o-tolyloxy group.
Uniqueness
The uniqueness of 2-(2-methylphenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-14-4-2-3-5-17(14)24-13-18(22)20-16-10-19-21(12-16)11-15-6-8-23-9-7-15/h2-5,10,12,15H,6-9,11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUCCJJOACQQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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